molecular formula C16H15N3 B11495026 4-methyl-3-phenyl-1H-1,5-benzodiazepin-2-amine

4-methyl-3-phenyl-1H-1,5-benzodiazepin-2-amine

Cat. No.: B11495026
M. Wt: 249.31 g/mol
InChI Key: HTEVTVZVJSXZOV-UHFFFAOYSA-N
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Description

4-methyl-3-phenyl-1H-1,5-benzodiazepin-2-amine is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-phenyl-1H-1,5-benzodiazepin-2-amine typically involves the condensation of o-phenylenediamine with acetoacetanilide. This reaction is catalyzed by cadmium chloride (CdCl2) under thermal and microwave irradiation conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and reusable catalysts like basic alumina can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-phenyl-1H-1,5-benzodiazepin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions can occur at different positions on the benzodiazepine ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: LiAlH4, NaBH4

    Halogenating agents: Chlorine (Cl2), bromine (Br2)

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methyl-3-phenyl-1H-1,5-benzodiazepin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-3-phenyl-1H-1,5-benzodiazepin-2-amine involves its interaction with specific molecular targets in the central nervous system. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The compound may also interact with other neurotransmitter systems, contributing to its diverse pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-phenyl-1H-1,5-benzodiazepin-2-amine is unique due to its specific substitution pattern on the benzodiazepine ring, which may confer distinct pharmacological properties compared to other benzodiazepines

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

2-methyl-3-phenyl-1H-1,5-benzodiazepin-4-amine

InChI

InChI=1S/C16H15N3/c1-11-15(12-7-3-2-4-8-12)16(17)19-14-10-6-5-9-13(14)18-11/h2-10,18H,1H3,(H2,17,19)

InChI Key

HTEVTVZVJSXZOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C2N1)N)C3=CC=CC=C3

Origin of Product

United States

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